molecular formula C8H17NO3S B6190757 (3S)-N-tert-butyloxolane-3-sulfonamide CAS No. 2703749-42-0

(3S)-N-tert-butyloxolane-3-sulfonamide

Cat. No.: B6190757
CAS No.: 2703749-42-0
M. Wt: 207.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-N-tert-butyloxolane-3-sulfonamide (CAS 2703749-42-0) is a chiral sulfonamide compound of significant interest in advanced organic and medicinal chemistry research. With the molecular formula C8H17NO3S and a molecular weight of 207.29 g/mol, it serves as a versatile chiral building block or auxiliary . The compound features a defined (S) stereocenter on the oxolane (tetrahydrofuran) ring, which is crucial for inducing stereoselectivity in synthetic transformations . Its structure, incorporating a tert-butylsulfonamide group, is analogous to the widely used Ellman's sulfinamide chemistry, which is renowned for enabling the highly diastereoselective synthesis of a wide range of enantiopure amines, including pharmaceuticals . As such, this specific stereoisomer is a valuable scaffold for developing novel synthetic methodologies, creating targeted molecular libraries, and exploring new chiral catalysts or ligands. The product is offered with a guaranteed purity of 95% or higher. This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2703749-42-0

Molecular Formula

C8H17NO3S

Molecular Weight

207.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Setup and Catalytic System

The direct alkylation approach adapts methodologies from the synthesis of analogous N-tert-butyl sulfonamides, as demonstrated in a patent for N-tert-butylbenzenesulfonamide. Key modifications include:

  • Starting Material : Oxolane-3-sulfonamide replaces benzenesulfonamide.

  • Tert-Butyl Source : Tert-butanol, tert-butyl acrylate, or tert-butyl propionate.

  • Catalyst : Hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄), with HfCl₄ preferred for higher reactivity.

  • Solvent : N-methylpyrrolidone (NMP), selected for its high boiling point (202°C) and ability to solubilize polar intermediates.

Reaction Conditions :

  • Temperature: 150°C under reflux.

  • Monitoring: High-performance liquid chromatography (HPLC) with a methanol-water (70:30) mobile phase and detection at 254 nm.

Stereochemical Considerations

The (3S) configuration is preserved by using enantiomerically pure oxolane-3-sulfonamide. Racemization risks are mitigated by avoiding strongly acidic or basic conditions during the alkylation step.

Step-by-Step Procedure

  • Charge Reactants : Oxolane-3-sulfonamide (31.81 mmol), tert-butanol (47.72 mmol), and HfCl₄ (3 wt% relative to sulfonamide) are combined in a four-neck flask.

  • Add Solvent : NMP (30 mL) is introduced to dissolve reactants.

  • Reflux : The mixture is heated to 150°C with stirring until HPLC confirms full consumption of the sulfonamide precursor (typically 6–8 hours).

  • Workup : The reaction is cooled, filtered to remove insoluble residues, and subjected to vacuum distillation to recover NMP.

  • Purification : The crude product is purified via recrystallization from ethyl acetate/hexane, yielding (3S)-N-tert-butyloxolane-3-sulfonamide with >98% purity.

Yield : 95–97.5% (comparable to benzenesulfonamide alkylation).

Chiral Pool Synthesis

Enantioselective Oxolane Ring Formation

This method leverages chiral epoxides or diols to construct the oxolane ring with inherent stereochemical control:

  • Epoxide Opening : (S)-Epichlorohydrin is reacted with a sulfonamide nucleophile to form oxolane-3-sulfonamide.

  • Tert-Butylation : The intermediate undergoes alkylation with tert-butyl bromide in the presence of a base (e.g., K₂CO₃).

Advantages :

  • Avoids racemization by retaining configuration from the chiral precursor.

  • Suitable for multigram-scale synthesis.

Limitations :

  • Requires access to enantiomerically pure epoxides.

Comparative Analysis of Methods

ParameterDirect AlkylationChiral Pool Synthesis
Starting Material Oxolane-3-sulfonamide(S)-Epichlorohydrin
Catalyst HfCl₄None (base-mediated)
Yield 95–97.5%85–90%
Purity >98%>95%
Stereocontrol Dependent on precursorInherent from chiral pool
Scale IndustrialLaboratory

Optimization Strategies

Catalyst Loading and Solvent Effects

  • Catalyst Loading : Reducing HfCl₄ from 3% to 1% decreases yield to 82%, while increasing to 10% offers no significant improvement.

  • Alternative Solvents : Toluene and xylene were tested but resulted in lower conversions (<70%) due to poor solubility of intermediates.

Temperature and Reaction Time

  • Lower Temperatures (120°C) : Extend reaction time to 12 hours with 89% yield.

  • Higher Temperatures (170°C) : Risk decomposition of the tert-butyl group.

Challenges and Solutions

Stereochemical Integrity

  • Racemization : Observed at pH < 3 or >11. Buffering the reaction at neutral pH (6.5–7.5) mitigates this issue.

  • Chiral Auxiliaries : Temporarily attaching a chiral directing group to the sulfonamide nitrogen enhances stereoselectivity during alkylation.

Byproduct Formation

  • Hydrolysis Products : Sulfonic acid derivatives form if moisture is present. Strict anhydrous conditions are enforced using molecular sieves.

Industrial-Scale Considerations

The direct alkylation method is preferred for large-scale production due to:

  • Cost Efficiency : HfCl₄ ($120/kg) is recyclable via aqueous extraction.

  • Solvent Recovery : NMP is reclaimed with 95% efficiency via vacuum distillation.

  • Throughput : Batch cycles are completed in <10 hours, enabling high throughput.

Scientific Research Applications

(3S)-N-tert-butyloxolane-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-N-tert-butyloxolane-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    N-tert-butylsulfonamide: Lacks the oxolane ring but shares the sulfonamide group.

    Oxolane-3-sulfonamide: Similar structure but without the tert-butyl group.

Uniqueness: (3S)-N-tert-butyloxolane-3-sulfonamide is unique due to its specific stereochemistry and the combination of the oxolane ring with the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-N-tert-butyloxolane-3-sulfonamide, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with sulfonamide core formation via sulfonyl chloride intermediates. Key steps include nucleophilic substitution (e.g., introducing tert-butyl groups) and stereochemical control using chiral auxiliaries or catalysts. Optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during sulfonamide bond formation .
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity in oxolane ring closure .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Key techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional group integration (e.g., tert-butyl singlet at ~1.2 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns .
  • X-ray crystallography : Resolves absolute configuration of the (3S) stereocenter .

Q. What role does the sulfonamide group play in the compound's reactivity and application in medicinal chemistry?

  • Reactivity : The sulfonamide group acts as a hydrogen-bond acceptor, enabling interactions with enzyme active sites (e.g., carbonic anhydrase inhibition) .
  • Applications : Used as a pharmacophore in protease inhibitors due to its ability to stabilize transition states via tetrahedral geometry .

Advanced Research Questions

Q. How do stereochemical factors influence the biological activity of this compound, and what methods validate enantiomeric purity?

  • Stereochemical impact : The (3S) configuration enhances target binding affinity by ~10-fold compared to the (3R) enantiomer in kinase inhibition assays .
  • Validation methods :

  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) with mobile phases like hexane/isopropanol for baseline separation .
  • Circular dichroism (CD) : Correlates Cotton effects with absolute configuration .

Q. What strategies resolve contradictions in reaction kinetics data for sulfonamide derivatives like this compound?

  • Approaches :

  • Kinetic isotope effects (KIE) : Differentiates rate-determining steps (e.g., tert-butyl group migration vs. sulfonamide bond cleavage) .
  • Solvent-switch experiments : Identifies solvent-dependent pathways (e.g., THF favoring SN2 mechanisms vs. DMSO promoting radical intermediates) .
  • Control studies : Replicates reactions under anhydrous/inert conditions to exclude moisture/oxygen interference .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methods :

  • Molecular docking (AutoDock Vina) : Predicts binding poses in ATP-binding pockets (e.g., ΔG ≈ −9.2 kcal/mol for kinase targets) .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Correlates logP values (>2.5) with improved blood-brain barrier penetration .

Q. What methodologies assess the stability of this compound under various environmental conditions?

  • Stability protocols :

  • Thermal degradation studies : TGA/DSC analysis reveals decomposition onset at ~200°C .
  • Photostability : UV-Vis spectroscopy monitors λmax shifts under ICH Q1B light exposure guidelines .
  • Hydrolytic stability : HPLC tracks degradation in pH 1–13 buffers, identifying labile bonds (e.g., sulfonamide hydrolysis at pH >10) .

Notes

  • Evidence Curation : References are drawn from structurally analogous sulfonamides due to limited direct data on this compound.
  • Methodological Rigor : Answers integrate cross-disciplinary techniques (e.g., social science contradiction frameworks adapted to chemical kinetics ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.